4-(2-Bromoethoxy)benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related bromobenzaldehyde compounds involves various methods, including palladium-catalyzed ortho-bromination of substituted benzaldoximes, a key step towards creating substituted 2-bromobenzaldehydes with good overall yields (Dubost et al., 2011). Another approach includes the reaction of benzaldehydes with glycerol, leading to derivatives like trans‐5‐(4‐Bromobenzoyl‐oxy)‐2‐phenyl‐1,3‐dioxane, showcasing the versatility in synthesizing brominated aldehyde derivatives (Mocerino et al., 2004).
Molecular Structure Analysis
Structural analysis of bromobenzaldehyde derivatives, such as (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, through single-crystal X-ray diffraction (XRD) reveals crystallization in monoclinic systems with intricate molecular interactions. Vibrational spectroscopy and DFT calculations provide insights into the molecular structure and electronic properties, highlighting the importance of such analyses in understanding the chemical behavior of these compounds (Arunagiri et al., 2018).
Chemical Reactions and Properties
Bromobenzaldehyde derivatives participate in various chemical reactions, including the synthesis of 2-aryl-1,2-dihydrophthalazines via reaction with arylhydrazines, demonstrating their reactivity and potential in creating complex molecular structures (Aljaar et al., 2013). Moreover, reactions with arylmagnesium bromides provide routes to N-benzyl-β-hydroxyphenethylamines, further illustrating the compound's versatility in synthesis processes (Moshkin & Sosnovskikh, 2013).
Physical Properties Analysis
The physical properties of bromobenzaldehyde derivatives, such as melting points, solubility, and crystalline structure, can be inferred from comprehensive crystallographic, spectroscopic, and computational studies. These studies provide a foundation for understanding the behavior of these compounds under various conditions and their potential applications in material science and organic synthesis (P. Vaz et al., 2005).
Chemical Properties Analysis
The chemical properties of 4-(2-Bromoethoxy)benzaldehyde and its derivatives, including reactivity, stability, and interaction with various reagents, are crucial for their application in synthetic chemistry. Studies on the kinetics and thermodynamics of reactions involving similar compounds provide insights into their chemical behavior, facilitating the development of new synthetic routes and applications (Asghar et al., 2014).
Scientific Research Applications
Selective Ortho-bromination of Substituted Benzaldoximes : A study by Dubost et al. (2011) discusses the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes. A key step in this process is the selective palladium-catalyzed ortho-bromination, which utilizes O-Methyloxime as a directing group. This methodology is significant for its efficiency in producing substituted 2-bromobenzaldehydes (Dubost et al., 2011).
Catalytic Applications : A study by Ausavasukhi et al. (2009) explored the deoxygenation of benzaldehyde over gallium-modified ZSM-5 catalysts. This research is particularly relevant for understanding how Ga cationic species can promote hydrogenation/hydrogenolysis reactions in the absence of H2 (Ausavasukhi et al., 2009).
Synthesis of Chiral Dihydroisoquinolinium Salts : Page et al. (2006) condensed enantiomerically pure 4-substituted 5-amino-1,3dioxanes with 2-(2-bromoethyl)benzaldehyde to produce chiral dihydroisoquinolinium salts. These salts were found to be effective asymmetric catalysts for the epoxidation of simple alkenes (Page et al., 2006).
Formation of N-Benzyl-β-Hydroxyphenethylamines : In research by Moshkin and Sosnovskikh (2013), benzaldehydes reacted with azomethine ylides derived from sarcosine and formaldehyde to form N-benzyl-β-hydroxyphenethylamines. This reaction pathway offers a new route to 4-aryl-1,2,3,4-tetrahydroisoquinolines (Moshkin & Sosnovskikh, 2013).
Photocatalytic Conversion of Benzyl Alcohol to Benzaldehyde : A study by Lima et al. (2017) investigated the photocatalytic conversion of benzyl alcohol to benzaldehyde using graphitic carbon nitride as a metal-free catalyst. This environmentally friendly approach provides insights into selective photocatalytic processes (Lima et al., 2017).
Synthesis of Tetrahydropyridines : Dehdab et al. (2014) explored the kinetics and mechanism of synthesizing substituted tetrahydropyridines using 4-methyl-benzaldehyde and other reactants in the presence of La(NO3)3.6H2O as a catalyst. This study contributes to understanding the reaction kinetics in organic synthesis (Dehdab et al., 2014).
Safety And Hazards
properties
IUPAC Name |
4-(2-bromoethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHTVCMRNSBQCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294436 | |
Record name | 4-(2-bromoethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoethoxy)benzaldehyde | |
CAS RN |
52191-15-8 | |
Record name | 52191-15-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96627 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2-bromoethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Bromoethoxy)Benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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